7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of a fluorine atom and a methyl group in its structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-fluoro-8-methylpyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like ethanol and heating under reflux .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazolopyridines .
Scientific Research Applications
7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory activities and potential anticancer properties.
Uniqueness: 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGQRTMCVMIMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN2C1=NN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427374-63-7 |
Source
|
Record name | 7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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